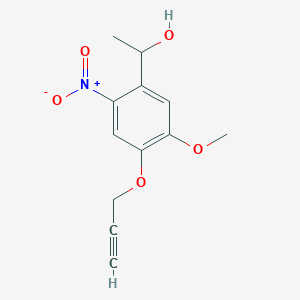

alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol is a research chemical with the CAS number 1255792-05-2 . It has a molecular formula of C12H13NO5 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC(C1=CC(=C(C=C1N+[O-])OCC#C)OC)O . The InChI string is: InChI=1S/C12H13NO5/c1-4-5-18-12-7-10 (13 (15)16)9 (8 (2)14)6-11 (12)17-3/h1,6-8,14H,5H2,2-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.24 . It has a complexity of 331, a topological polar surface area of 84.5, and a XLogP3 of 1.3 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Wissenschaftliche Forschungsanwendungen

Photocatalytic Oxidation Applications

Selective Photocatalytic Oxidation on Titanium Dioxide Benzyl alcohol derivatives, including variations similar to alpha-Methyl-5-methoxy-2-nitro-4-(2-propyn-1-yloxy)benzyl Alcohol, have been studied for their photocatalytic oxidation properties on TiO2 under O2 atmosphere and visible light. This reaction leads to the formation of corresponding aldehydes, which is significant for chemical synthesis and environmental applications (Higashimoto et al., 2009).

Applications in Organic Synthesis

Functionalization of Methyl and Benzyl Ethers Methyl and benzyl ethers derived from secondary and tertiary benzyl alcohols, like this compound, are used in chemoselective functionalization processes. This includes azidation, allylation, alkynylation, and cyanation reactions, crucial for complex organic synthesis (Sawama et al., 2014).

Kinetic Diastereomer Differentiation in Catalysis The diastereomeric differentiation of benzyl alcohols, especially those with α-nitro or α-azido groups, is achieved through Au(III)- and Bi(III)-catalyzed reactions. This is instrumental in creating therapeutically relevant compounds (Chénard & Hanessian, 2014).

Synthesis of Novel Hydrazine Analogues The compound and its derivatives are used in synthesizing novel hydrazine analogues, which are significant for their antioxidant capacities. This is key in pharmaceutical and biochemical research (Kıvrak et al., 2018).

Other Applications

Cytotoxic Activity in Cancer Research Derivatives of benzyl alcohols, like this compound, have been used in synthesizing compounds with high affinity for σ1 receptors. These compounds are studied for their cytotoxic activity against various human tumor cell lines, making them relevant in cancer research (Geiger et al., 2007).

Eigenschaften

IUPAC Name |

1-(5-methoxy-2-nitro-4-prop-2-ynoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-4-5-18-12-7-10(13(15)16)9(8(2)14)6-11(12)17-3/h1,6-8,14H,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACNMURXMLMAPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCC#C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2357034.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357035.png)

![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)